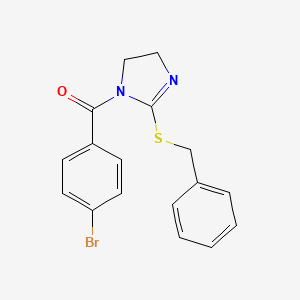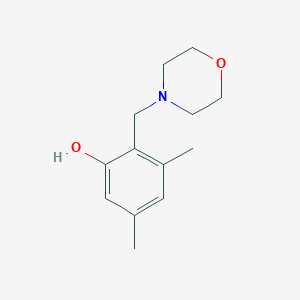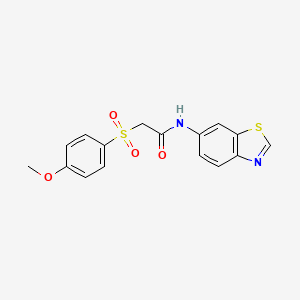
(2-(benciltio)-4,5-dihidro-1H-imidazol-1-il)(4-bromofenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-bromophenyl)methanone is a synthetic organic compound that features a unique combination of functional groups, including a benzylthio group, an imidazole ring, and a bromophenyl group
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-bromophenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the imidazole ring is particularly noteworthy, as it is a common pharmacophore in many bioactive molecules.
Medicine
In medicinal chemistry, (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-bromophenyl)methanone could be explored as a lead compound for the development of new drugs. Its structural features might allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-bromophenyl)methanone typically involves multi-step organic reactions. One possible route could start with the preparation of the imidazole ring, followed by the introduction of the benzylthio group and the bromophenyl group. Common reagents and conditions might include:
Imidazole formation: Using a condensation reaction between a diamine and a carbonyl compound.
Thioether formation: Introducing the benzylthio group via a nucleophilic substitution reaction.
Bromophenyl group introduction: Using a halogenation reaction to attach the bromophenyl group.
Industrial Production Methods
For industrial-scale production, the synthesis would need to be optimized for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-bromophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Using nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Mecanismo De Acción
The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-bromophenyl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazole ring could play a key role in binding to metal ions or participating in hydrogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-chlorophenyl)methanone: Similar structure with a chlorine atom instead of bromine.
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone: Similar structure with a fluorine atom instead of bromine.
(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-bromophenyl)methanone: Similar structure with a methylthio group instead of benzylthio.
Uniqueness
The uniqueness of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-bromophenyl)methanone lies in its combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromophenyl group, in particular, might influence its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c18-15-8-6-14(7-9-15)16(21)20-11-10-19-17(20)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARCXLFXLMKUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol](/img/structure/B2467293.png)
![ethyl 2-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2467296.png)

![7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide](/img/structure/B2467298.png)
![(E)-4-isopropoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2467299.png)
![3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2467300.png)
![2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2467301.png)
![1-[3-(2-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2467302.png)



![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide](/img/structure/B2467308.png)

